molecular formula C21H23N7 B2533834 2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 900265-47-6

2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2533834
CAS RN: 900265-47-6
M. Wt: 373.464
InChI Key: POVWPGAHRHMSRI-UHFFFAOYSA-N
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Description

The compound “2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule with the molecular formula C21H23N7 . It has an average mass of 373.454 Da and a monoisotopic mass of 373.201508 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as pyridine, piperazine, and pyrazolo[1,5-a]pyrimidine . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound’s ACD/LogP value is 2.54, indicating its lipophilicity .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 110.1±0.5 cm3, and a molar volume of 276.5±7.0 cm3 . Its polar surface area is 62 Å2, and it has a polarizability of 43.7±0.5 10-24 cm3 .

Scientific Research Applications

Chemical Structure and Drug Design

The pyrazolo[1,5-a]pyrimidine scaffold, including structures similar to 2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, has been identified as a privileged structure in drug discovery. Its usage as a building block for developing drug-like candidates has displayed a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, along with structure-activity relationship (SAR) studies, have been extensively reviewed, highlighting the scaffold's potential in developing new therapeutic agents (Cherukupalli et al., 2017).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, which are structurally related to the pyrazolo[1,5-a]pyrimidine structure, have shown significant potential in organic synthesis, catalysis, and drug applications. Their versatility in forming metal complexes, designing catalysts for asymmetric synthesis, and exhibiting potent biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, has been highlighted. This review emphasizes the importance of heterocyclic N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, closely related to pyrazolo[1,5-a]pyrimidine, has been extensively utilized in the design of kinase inhibitors. It has been featured in many patents from various companies and universities for a broad range of kinase targets. The scaffold's versatility in binding to kinases via multiple modes makes it a key element in the development of selective inhibitors. This review covers patents where pyrazolo[3,4-b]pyridine is a central component for inhibitor binding, highlighting its potential in kinase inhibitor design (Wenglowsky, 2013).

Pyrimidine Analogues in Optoelectronics

Research into quinazoline and pyrimidine derivatives, which are related to the pyrazolo[1,5-a]pyrimidine structure, has shown significant potential for use in electronic devices, luminescent elements, and photoelectric conversion elements. This review reports on luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings, highlighting their applications in photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, showcasing the broad applicability of these heterocyclic scaffolds beyond medicinal chemistry (Lipunova et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4,11,13-trimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-14-12-15(2)23-20-19(14)21-24-16(3)13-18(28(21)25-20)27-10-8-26(9-11-27)17-6-4-5-7-22-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVWPGAHRHMSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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